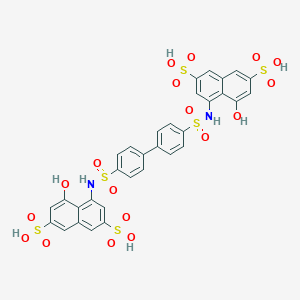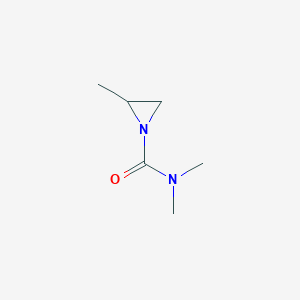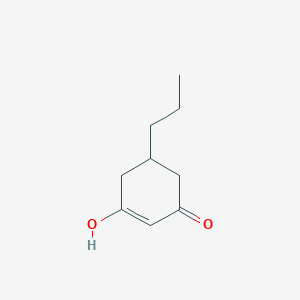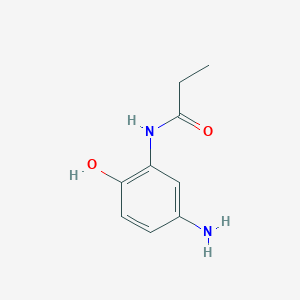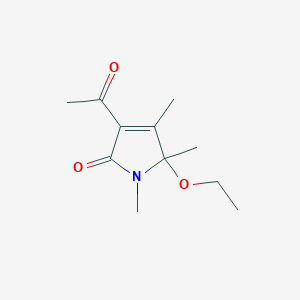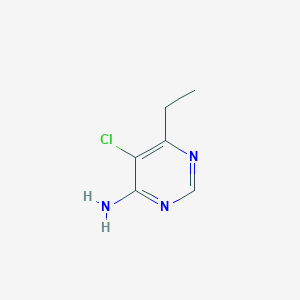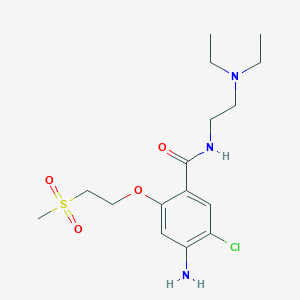
5-(2-Propynyl)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Propynyl)uracil, also known as PUPA, is a synthetic nucleoside analog that has gained attention in recent years due to its potential as a therapeutic agent. PUPA has been shown to exhibit antiviral, anticancer, and anti-inflammatory properties, making it a promising candidate for further research.
作用机制
The mechanism of action of 5-(2-Propynyl)uracil is not fully understood, but it is believed to work by inhibiting viral replication and interfering with DNA synthesis in cancer cells. 5-(2-Propynyl)uracil has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(2-Propynyl)uracil has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(2-Propynyl)uracil inhibits the activity of thymidine kinase, an enzyme involved in DNA synthesis. 5-(2-Propynyl)uracil has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication. In addition, 5-(2-Propynyl)uracil has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One advantage of 5-(2-Propynyl)uracil is its broad-spectrum antiviral activity, which makes it a potential treatment for a variety of viral infections. 5-(2-Propynyl)uracil also exhibits anticancer and anti-inflammatory properties, making it a potential treatment for these conditions. However, one limitation of 5-(2-Propynyl)uracil is its potential toxicity, which may limit its use in humans.
未来方向
Future research on 5-(2-Propynyl)uracil could focus on optimizing its synthesis and developing more potent analogs. In addition, further studies could investigate the mechanism of action of 5-(2-Propynyl)uracil and its potential as a therapeutic agent for viral infections, cancer, and inflammatory diseases. Clinical trials could also be conducted to evaluate the safety and efficacy of 5-(2-Propynyl)uracil in humans.
合成方法
5-(2-Propynyl)uracil can be synthesized through a multi-step process starting with the reaction of uracil with propargyl bromide to form 5-propynyluracil. This intermediate is then reacted with triethylorthoformate and acetic anhydride to form the final product, 5-(2-Propynyl)uracil.
科学研究应用
5-(2-Propynyl)uracil has been the subject of numerous scientific studies due to its potential therapeutic properties. In vitro studies have shown that 5-(2-Propynyl)uracil exhibits antiviral activity against a variety of viruses, including HIV, herpes simplex virus, and influenza A virus. 5-(2-Propynyl)uracil has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. In addition, 5-(2-Propynyl)uracil has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
CAS 编号 |
132400-69-2 |
|---|---|
产品名称 |
5-(2-Propynyl)uracil |
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC 名称 |
5-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h1,4H,3H2,(H2,8,9,10,11) |
InChI 键 |
LFAHMOHODVHAQW-UHFFFAOYSA-N |
SMILES |
C#CCC1=CNC(=O)NC1=O |
规范 SMILES |
C#CCC1=CNC(=O)NC1=O |
同义词 |
2,4(1H,3H)-Pyrimidinedione, 5-(2-propynyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
